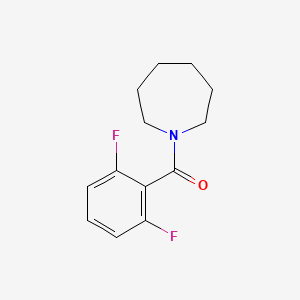

1-(2,6-Difluorobenzoyl)azepane

Description

Properties

IUPAC Name |

azepan-1-yl-(2,6-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NO/c14-10-6-5-7-11(15)12(10)13(17)16-8-3-1-2-4-9-16/h5-7H,1-4,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRINWFXOXXUQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2,6 Difluorobenzoyl Azepane and Its Derivatives

Established and General Synthetic Approaches to Azepane Ring Systems

The construction of the azepane ring, a seven-membered saturated heterocycle, is a key challenge in the synthesis of 1-(2,6-difluorobenzoyl)azepane. Various methodologies have been developed to access this important structural motif.

Ring-Expansion Methodologies for Azepane Formation

Ring-expansion reactions provide a powerful tool for the synthesis of azepanes from more readily available smaller ring systems. These methods often involve the rearrangement of a cyclic precursor to generate a larger ring.

One of the classical methods for one-carbon ring expansion is the Tiffeneau-Demjanov rearrangement . wikipedia.orglibretexts.org This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to induce a rearrangement that results in an enlarged cycloketone. wikipedia.org For the synthesis of an azepane precursor, a six-membered aminomethyl-cyclohexanol could be utilized. The reaction proceeds through the diazotization of the primary amine, followed by the loss of nitrogen gas to form a carbocation, which then triggers a migratory shift of a ring carbon, leading to the expanded seven-membered ring. wikipedia.orgyoutube.com

The Beckmann rearrangement is another well-established method for the synthesis of lactams, which are cyclic amides and key precursors to azepanes. wikipedia.orgmasterorganicchemistry.com This reaction involves the acid-catalyzed rearrangement of an oxime derived from a cyclic ketone. wikipedia.orgorganic-chemistry.org For instance, the oxime of cyclohexanone (B45756) can be rearranged to form caprolactam, the monomer used in the production of Nylon 6. wikipedia.org Subsequent reduction of the lactam yields the corresponding azepane. A variety of acidic catalysts, including sulfuric acid, polyphosphoric acid, and cyanuric chloride with a zinc chloride co-catalyst, can be employed to facilitate this transformation. wikipedia.org

Recent advances have also demonstrated the dearomative ring expansion of nitroarenes as a route to polysubstituted azepanes. rwth-aachen.deresearchgate.netnih.gov This photochemical process transforms a six-membered benzene (B151609) ring into a seven-membered ring system, which can then be hydrogenated to the corresponding azepane. rwth-aachen.denih.gov

| Ring-Expansion Method | Starting Material | Key Reagents | Product Type |

| Tiffeneau-Demjanov Rearrangement | 1-Aminomethyl-cycloalkanol | Nitrous Acid (HNO₂) | Cycloketone |

| Beckmann Rearrangement | Cyclic Ketone Oxime | Acid Catalyst (e.g., H₂SO₄) | Lactam |

| Photochemical Dearomatization | Nitroarene | Blue Light, P(Oi-Pr)₃, Et₂NH | 3H-Azepine |

Ring-Closing Metathesis in Azepane Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the construction of cyclic compounds, including azepanes. wikipedia.org This reaction utilizes transition metal catalysts, most notably ruthenium-based Grubbs-type catalysts, to facilitate the intramolecular cyclization of a diene. beilstein-journals.orgrsc.org

The synthesis of azepane derivatives via RCM typically involves a precursor containing two terminal alkene functionalities connected by a nitrogen-containing tether. Upon exposure to a suitable metathesis catalyst, the two alkene groups react to form a new double bond within a seven-membered ring, releasing ethylene (B1197577) as a byproduct. wikipedia.org The resulting unsaturated azepine can then be hydrogenated to afford the saturated azepane ring.

The choice of catalyst can be crucial for the success of the reaction, with first and second-generation Grubbs catalysts being commonly employed. beilstein-journals.orgnih.gov The reaction conditions, such as solvent and temperature, are also important factors that can influence the yield and stereoselectivity of the cyclization. RCM has been successfully applied to the synthesis of a variety of functionalized azepanes, including those with hydroxyl groups and other substituents. beilstein-journals.orgresearchgate.net

| Catalyst Generation | Common Catalyst | Key Features |

| First Generation | Grubbs' Catalyst (1st Gen) | Good activity for terminal alkenes. |

| Second Generation | Grubbs' Catalyst (2nd Gen) | Higher activity, better functional group tolerance. |

Nucleophilic Ring Opening and Reductive Amination Strategies for Azepanes

Nucleophilic ring-opening of activated cyclic precursors followed by cyclization is a common strategy for constructing heterocyclic rings. For azepane synthesis, this can involve the opening of a smaller ring, such as an azetidine, by a nucleophile to generate a linear intermediate that can then be cyclized. mdpi.combohrium.com

Reductive amination is a particularly useful method for the final cyclization step to form the azepane ring. This reaction involves the intramolecular reaction of an amine with a carbonyl group (aldehyde or ketone) to form a cyclic imine, which is then reduced in situ to the corresponding cyclic amine. thieme-connect.comresearchgate.net This strategy has been employed in the stereocontrolled synthesis of functionalized azepanes. thieme-connect.comnih.gov For example, a linear precursor containing both an amine and a dialdehyde (B1249045) can undergo a double reductive amination to form the azepane ring. thieme-connect.com

Intramolecular asymmetric reductive amination has also been developed for the enantioselective synthesis of chiral azepine derivatives, utilizing iridium catalysts. rsc.orgresearchgate.net This highlights the potential for controlling the stereochemistry of the final azepane product.

Formation of the 2,6-Difluorobenzoyl Moiety and Its Attachment

Utilization of 2,6-Difluorobenzoyl Isocyanate as a Precursor

2,6-Difluorobenzoyl isocyanate is a highly reactive intermediate that can be used to introduce the 2,6-difluorobenzoyl group. This isocyanate can be prepared from 2,6-difluorobenzamide (B103285) through various methods. One common approach involves the reaction of 2,6-difluorobenzamide with oxalyl chloride. prepchem.comgoogle.com This reaction generates the isocyanate along with the liberation of hydrogen chloride and carbon monoxide. prepchem.com Another method involves the reaction of 2,6-difluorobenzoyl chloride with sodium cyanate (B1221674) in the presence of a catalyst such as aluminum trichloride. chemicalbook.com

Once formed, the 2,6-difluorobenzoyl isocyanate can react with the secondary amine of the azepane ring to form a urea (B33335) linkage, which can then be hydrolyzed to the desired amide. This approach is often utilized in the synthesis of benzoylurea (B1208200) insecticides. google.com

| Precursor | Reagent | Product |

| 2,6-Difluorobenzamide | Oxalyl Chloride | 2,6-Difluorobenzoyl isocyanate |

| 2,6-Difluorobenzoyl chloride | Sodium Cyanate | 2,6-Difluorobenzoyl isocyanate |

Acylation Reactions Involving Azepane

A more direct method for attaching the 2,6-difluorobenzoyl moiety to the azepane ring is through a direct acylation reaction. This typically involves the reaction of azepane with an activated form of 2,6-difluorobenzoic acid, such as 2,6-difluorobenzoyl chloride.

The reaction is a standard nucleophilic acyl substitution where the nitrogen atom of the azepane acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of the amide bond and the elimination of hydrogen chloride. A base, such as triethylamine (B128534) or pyridine, is often added to the reaction mixture to neutralize the HCl that is formed. This method is a straightforward and widely used approach for the synthesis of amides.

Advanced and Stereoselective Synthetic Methodologies for Azepane Derivatives

The construction of the seven-membered azepane ring presents unique challenges due to less favorable cyclization kinetics compared to five- or six-membered rings. mdpi.com Consequently, chemists have developed a range of advanced and stereoselective methods to access these valuable structures efficiently and with high degrees of stereocontrol.

Achieving stereoselectivity is crucial in the synthesis of functionalized azepanes for pharmaceutical applications. Several strategies have been successfully employed to generate chiral, non-racemic azepane derivatives.

One effective method involves the stereoselective ring expansion of smaller, more readily available chiral precursors. For instance, diastereomerically pure azepane derivatives can be prepared with excellent yield and complete stereo- and regioselectivity through the ring expansion of piperidine (B6355638) systems. rsc.org Another approach utilizes the reaction of 2-azanorbornan-3-yl methanols, which, under specific conditions, undergo a high-yielding, stereoselective ring expansion to form novel chiral-bridged azepanes. researchgate.net This transformation proceeds through an aziridinium (B1262131) intermediate, where the subsequent nucleophilic attack dictates the final stereochemistry at the C-4 position. researchgate.net

Other chiral synthesis strategies include:

Diastereoselective Ring Closure: Incorporating a chiral auxiliary, such as an α-methylbenzyl group, on the nitrogen atom of an aminoalkene precursor can guide the diastereoselective cyclization, yielding chiral heterocycles. researchgate.net

Beckmann Rearrangement: Computational tools have identified the Beckmann rearrangement of parent cyclohexanone oximes as a viable route to access fused azepane scaffolds, which has been experimentally validated. acs.org

Silyl-aza-Prins Cyclization: This process provides trans-azepanes with high yields and good to excellent diastereoselectivity, demonstrating another powerful tool for stereocontrolled synthesis. nih.gov

| Method | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|

| Piperidine Ring Expansion | Expansion of a 6-membered ring to a 7-membered ring. | High stereoselectivity and regioselectivity. | rsc.org |

| 2-Azanorbornan-3-yl Methanol Ring Expansion | Formation of bridged azepanes via aziridinium intermediates. | Configuration at C-4 depends on the starting alcohol. | researchgate.net |

| Diastereoselective Ring Closure | Use of a chiral auxiliary on the nitrogen precursor. | Creates chiral, non-racemic heterocycles. | researchgate.net |

| Silyl-aza-Prins Cyclization | Lewis-acid mediated cyclization of allylsilyl amines. | Produces trans-azepanes with high diastereoselectivity. | nih.gov |

Osmium-catalyzed aminohydroxylation is a powerful reaction for the stereoselective formation of C-N bonds. The "tethering" strategy developed by Donohoe ensures complete regiocontrol and stereocontrol during the formation of the new bond. nih.govacs.org This methodology has been successfully applied to the synthesis of highly functionalized azepane iminosugars, which are valuable in medicinal chemistry. researcher.life

The key step in this synthetic approach is the osmium-catalyzed aminohydroxylation of an allylic alcohol derived from a carbohydrate precursor, such as D-mannose. nih.govnih.gov This reaction forges the crucial C-N bond with predictable stereochemistry. acs.org The subsequent cyclization, typically via intramolecular reductive amination, affords the desired azepane ring. researcher.liferesearchgate.net This method represents the first application of osmium-catalyzed tethered aminohydroxylation to the synthesis of iminosugars, showcasing its utility in creating complex, heavily hydroxylated azepane structures. nih.govacs.orgnih.gov

The process can be summarized as:

Synthesis of a suitable allylic alcohol from a chiral starting material (e.g., D-mannose). nih.gov

Osmium-catalyzed tethered aminohydroxylation to install a new C-N bond with complete regio- and stereocontrol. nih.govacs.org

Cyclization via intramolecular reductive amination to form the seven-membered azepane ring. researcher.life

Biocatalysis and photoenzymatic strategies offer mild, efficient, and highly selective methods for producing chiral compounds, avoiding the harsh conditions often required in traditional chemical synthesis. nih.gov These green chemistry techniques are increasingly applied to the synthesis of chiral azepanes. nih.govacs.org

A one-pot photoenzymatic route has been developed for the synthesis of N-Boc-4-amino/hydroxy-azepane, achieving high conversions (up to 90%) and excellent enantiomeric excess (>99%). acs.org This process combines a photochemical oxyfunctionalization step, which favors distal C-H positions, with a highly stereoselective enzymatic transamination or carbonyl reduction. acs.org

Key enzymes and their roles in azepane synthesis include:

Imine Reductases (IREDs) and ω-Transaminases (ω-TAs): These biocatalysts are instrumental in establishing the key stereocenters in azepine derivatives. whiterose.ac.uknih.govmanchester.ac.uk They can be used for the asymmetric reductive amination of imines or the deracemization of racemic amines to produce enantiomerically enriched products. manchester.ac.ukresearchgate.net

Amine Dehydrogenases (AmDHs): Through protein engineering, AmDHs have been developed to catalyze the synthesis of chiral amines from ketones via reductive amination, using ammonia (B1221849) as the amino donor. nih.gov

| Methodology | Key Transformation | Enzyme/Catalyst Type | Advantages | Reference |

|---|---|---|---|---|

| Photoenzymatic Synthesis | Photochemical oxyfunctionalization followed by enzymatic transamination/reduction. | Amine Transaminase (ATA) or Keto Reductase (KRED) | One-pot, mild conditions, high conversion and >99% ee. | acs.org |

| Biocatalytic Asymmetric Synthesis | Asymmetric reduction of imines to chiral amines. | Imine Reductase (IRED) | Excellent enantioselectivity for (R)- and (S)-isomers. | whiterose.ac.uknih.gov |

| Biocatalytic Kinetic Resolution | Selective transformation of one enantiomer from a racemic mixture. | ω-Transaminase (ω-TA) | Provides an orthogonal route to install chirality. | whiterose.ac.ukmanchester.ac.uk |

Tandem, domino, or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, provide a highly efficient route to complex molecules like azepanes. nih.gov These processes, along with multi-component reactions (MCRs), increase synthetic efficiency by reducing the number of steps, purification processes, and waste generated.

An effective protocol for preparing trifluoromethyl-containing azepine derivatives is based on a copper(I)-catalyzed tandem transformation. mdpi.com This reaction involves the intermolecular addition of an amine to a copper-activated triple bond of a functionalized allenyne, followed by an intramolecular cyclization along the allenyl group to form the seven-membered ring. nih.govmdpi.com The reaction proceeds smoothly with a variety of primary and secondary amines, furnishing the corresponding azepine derivatives in moderate to good yields. mdpi.com

Another notable example is the silyl-aza-Prins cyclization, which constructs the seven-membered nitrogen heterocycle in a single step. nih.gov The choice of Lewis acid catalyst is critical; for example, using InCl₃ selectively produces azepanes, whereas TMSOTf leads to different cyclization products. nih.gov

Industrial Chemical Synthesis and Scalability Considerations

The transition from a laboratory-scale synthesis to industrial production requires the development of robust, cost-effective, and scalable processes. For a compound like this compound, this involves optimizing the synthesis of both the azepane ring and the acylating agent, 2,6-difluorobenzoyl chloride or a related precursor.

A key intermediate for the benzoyl moiety is 2,6-difluorobenzoyl isocyanate, which is used in the synthesis of several benzoylurea insecticides. google.com A patented method for the continuous production of this isocyanate involves the reaction of 2,6-difluorobenzamide with triphosgene (B27547) in a tubular reactor, followed by purification via a film evaporator. google.com This continuous flow process offers advantages in terms of safety, efficiency, and scalability over traditional batch processes.

For the azepane core, scalability often favors methods that avoid costly reagents, extreme temperatures, or extensive purification steps. Ring-expansion strategies or photochemical methods, such as the dearomative ring expansion of simple nitroarenes, are promising for large-scale synthesis. nih.govresearchgate.net The latter process, mediated by blue light at room temperature, can transform a six-membered benzene ring into a seven-membered azepine system, which is then hydrogenated to the azepane. nih.gov This strategy has been used to prepare azepane analogues of existing piperidine-containing drugs, demonstrating its potential utility in pharmaceutical manufacturing. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 1 2,6 Difluorobenzoyl Azepane

Reactivity of the Azepane Nitrogen in Benzoyl Amides

The nitrogen atom within the azepane ring of 1-(2,6-difluorobenzoyl)azepane is part of an amide functional group. This fundamentally alters its reactivity compared to a simple secondary amine. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group of the benzoyl moiety. This resonance stabilization significantly reduces the nucleophilicity and basicity of the nitrogen atom.

Consequently, typical amine reactions such as alkylation or protonation at the nitrogen are less favorable. The planarity of the amide bond also imposes conformational constraints on the otherwise flexible azepane ring. Structural studies on related N-(2,6-disubstituted phenyl)benzamides reveal that the central amide core tends to be nearly coplanar with the benzoyl ring, while the two aromatic rings are often oriented almost perpendicular to each other. researchgate.net In similar structures, the conformation of the N-H and C=O bonds in the amide group is typically trans researchgate.netnih.gov. This steric and electronic environment makes the azepane nitrogen a relatively inert center under standard reaction conditions.

Transformations Involving the 2,6-Difluorophenyl Group

The 2,6-difluorophenyl group is a key modulator of the molecule's electronic properties and reactivity. The two fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect can influence the reactivity of the aromatic ring and the adjacent carbonyl group.

Key reactivity aspects include:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms can potentially be displaced by strong nucleophiles. The electron-withdrawing nature of the fluorine atoms and the carbonyl group activates the ring towards such substitutions. However, the ortho positioning of the substituents relative to the point of attachment to the amide nitrogen creates significant steric hindrance, which may impede the approach of a nucleophile.

Intramolecular Cyclizations and Rearrangements Leading to Azepane Derivatives

While the core structure of this compound is relatively stable, related azepine and azepane systems are known to undergo a variety of intramolecular reactions to form more complex heterocyclic systems. researchgate.net These transformations are often driven by photochemical, thermal, or catalytic activation. researchgate.net Such reactions typically involve the formation of new rings by leveraging the existing azepane framework.

Examples from related systems that suggest potential pathways for this compound derivatives include:

Photochemical Rearrangements: Irradiation of N-substituted azepines can lead to pericyclic reactions and ring closure, forming bicyclic products. slideshare.net

Acid- or Base-Catalyzed Rearrangements: Certain substituted 3H-azepine derivatives have been shown to rearrange into pyridyl acetates under the influence of acids or bases. rsc.org

Transition Metal-Catalyzed Cyclizations: Copper-catalyzed intramolecular C-N bond formation has been used to construct azetidine-fused 1,4-diazepine derivatives, demonstrating a powerful method for creating novel fused ring systems. mdpi.com

Cascade Biscyclizations: Lewis acid-catalyzed intramolecular cascades, such as the homo-Nazarov reaction, can be employed to build complex, angularly-fused polycycles from precursors that could be derived from functionalized azepanes. nih.gov

Table 1: Examples of Intramolecular Reactions in Azepane/Azepine Systems

| Reaction Type | Activating Conditions | Resulting Structure | Reference |

|---|---|---|---|

| Pericyclic Reaction | Photochemical (Irradiation) | Bicyclic four-membered ring product | slideshare.net |

| Rearrangement | Base (Sodium Methoxide) or Acid | Pyridyl Acetate Derivative | rsc.org |

| Intramolecular C-N Coupling | CuI / N,N-dimethylglycine | Fused 1,4-Diazepine Derivative | mdpi.com |

| Ring Closure | Basic Hydrolysis followed by cyclization | Dibenzo[b,f]azepine derivatives | nih.gov |

Mechanistic Studies of Azepane Ring Formation and Functionalization Reactions

The construction and subsequent functionalization of the azepane ring are central to the synthesis of derivatives of this compound. Mechanistic studies have illuminated several pathways for assembling this seven-membered heterocyclic system.

Ring Expansion Mechanisms: A prominent strategy for synthesizing azepane and azepine derivatives involves the ring expansion of smaller aromatic systems. researchgate.netresearchgate.net One such method is the photochemical dearomative ring expansion of nitroarenes. This process is mediated by blue light and proceeds through the conversion of a nitro group into a singlet nitrene, which transforms the six-membered benzene (B151609) ring into a seven-membered azepine system. nih.gov Subsequent hydrogenolysis can yield the saturated azepane ring. nih.gov

Tandem Cyclization Mechanisms: Copper(I)-catalyzed tandem reactions provide an efficient route to functionalized azepines. nih.gov A proposed mechanism involves the initial formation of a copper acetylide from a terminal alkyne. This is followed by the nucleophilic addition of an amine to the activated triple bond and subsequent intramolecular cyclization onto an allene (B1206475) system, ultimately affording the seven-membered azepine ring after skeletal reorganization. nih.gov

Late-Stage Functionalization: For pre-formed azepane rings, late-stage oxidation offers a method for introducing new functional groups. For example, the hydroboration-oxidation of tetrahydroazepines can produce azepanols, which can then be oxidized to the corresponding oxo-azepines. nih.gov This approach allows for the regio- and diastereoselective introduction of hydroxyl and carbonyl functionalities onto the azepane scaffold. nih.gov

Table 2: Mechanistic Approaches to Azepane/Azepine Synthesis

| Synthetic Strategy | Key Intermediate | Catalyst/Conditions | Mechanism Highlights | Reference |

|---|---|---|---|---|

| Dearomative Ring Expansion | Singlet Nitrene | Blue Light (Photochemical) | Expansion of a nitroarene ring to an azepine. | nih.gov |

| Tandem Amination/Cyclization | Copper Acetylide | Cu(I) Complex (e.g., Cu(MeCN)4PF6) | Intermolecular amine addition followed by intramolecular cyclization. | nih.gov |

| Late-Stage Oxidation | Azepanol | BH3∙SMe2 then H2O2/NaOH | Diastereoselective hydroxylation of a tetrahydroazepine. | nih.gov |

Spectroscopic and Structural Elucidation of 1 2,6 Difluorobenzoyl Azepane and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-(2,6-difluorobenzoyl)azepane, a combination of one-dimensional and two-dimensional NMR experiments would provide unambiguous confirmation of its structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the aromatic ring and the aliphatic azepane ring.

Aromatic Region (δ 6.9-7.5 ppm): The 2,6-difluorobenzoyl group contains three aromatic protons. The proton at the 4-position (para to the carbonyl) would likely appear as a triplet of triplets due to coupling with the two equivalent fluorine atoms and the two ortho protons. The two equivalent protons at the 3- and 5-positions (meta to the carbonyl) would appear as a complex multiplet, often a doublet of triplets.

Azepane Ring (δ 1.5-3.8 ppm): The twelve protons on the seven-membered azepane ring would exhibit complex signals due to restricted rotation (amide bond) and ring conformational flexibility. The protons on the carbons adjacent to the nitrogen (C2 and C7) are expected to be the most deshielded, appearing in the δ 3.2-3.8 ppm range. The remaining protons on C3, C4, C5, and C6 would likely appear as broad, overlapping multiplets in the δ 1.5-2.0 ppm region. For some N-acylazepane analogues, these methylene (B1212753) protons are observed as multiplets in these characteristic regions lew.ro.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Azepane CH₂ (C3, C4, C5, C6) | 1.5 - 2.0 | Broad Multiplet |

| Azepane CH₂ (C2, C7) | 3.2 - 3.8 | Multiplet |

| Aromatic CH (C3', C5') | 6.9 - 7.1 | Multiplet (dt) |

| Aromatic CH (C4') | 7.3 - 7.5 | Multiplet (tt) |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are anticipated.

Carbonyl Carbon (δ ~165-170 ppm): The amide carbonyl carbon is expected to appear in this downfield region.

Aromatic Carbons (δ ~110-165 ppm): The difluorinated aromatic ring would show four signals. The carbons directly bonded to fluorine (C2' and C6') would appear as doublets due to one-bond C-F coupling and would be the most downfield in the aromatic region (δ ~160-165 ppm). The other aromatic carbons would also exhibit coupling to fluorine. The carbon chemical shifts in benzazoles are similarly influenced by the electronic effects of nearby heteroatoms mdpi.com.

Azepane Carbons (δ ~25-50 ppm): The six carbons of the azepane ring would appear in the aliphatic region. The carbons adjacent to the nitrogen (C2 and C7) would be the most deshielded, typically appearing around δ 45-50 ppm. The other four methylene carbons (C3, C4, C5, C6) would resonate further upfield, between δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Azepane (C4, C5) | ~26 | |

| Azepane (C3, C6) | ~28 | |

| Azepane (C2, C7) | ~48 | Adjacent to Nitrogen |

| Aromatic (C4') | ~112 | Shows C-F coupling |

| Aromatic (C3', C5') | ~132 | Shows C-F coupling |

| Aromatic (C1') | ~115 | Quaternary, shows C-F coupling |

| Aromatic (C2', C6') | ~162 | Doublet, ¹JCF coupling |

| Carbonyl (C=O) | ~168 | Amide Carbonyl |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure and understanding its spatial arrangement.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, confirming the connectivity within the azepane ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, allowing for the definitive assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. A key correlation would be observed between the azepane protons at C2/C7 and the amide carbonyl carbon, unequivocally linking the two fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the through-space proximity of protons. For a flexible molecule like this compound, NOESY is essential for determining the preferred conformation of the seven-membered ring and the rotational orientation of the difluorobenzoyl group relative to the azepane ring nih.gov. The study of hydroxylated azepane iminosugars has similarly utilized 2D NMR experiments to confirm structure and stereochemistry nih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (C₁₃H₁₅F₂NO), the exact mass is 255.1125 u.

Molecular Ion (M⁺): An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak at m/z = 255.

Fragmentation Pattern: The primary fragmentation pathway for N-acyl cyclic amines is typically alpha-cleavage to the carbonyl group. Key expected fragments include:

m/z 141: Formation of the stable 2,6-difluorobenzoyl cation, [C₇H₃F₂O]⁺, resulting from cleavage of the amide C-N bond.

m/z 123: Loss of a fluorine atom from the benzoyl cation, yielding [C₇H₃FO]⁺.

m/z 99: The azepane ring cation, [C₆H₁₃N]⁺, resulting from charge retention on the nitrogen-containing fragment.

m/z 84, 70, 56, 43: Further fragmentation of the azepane ring, consistent with known pathways for cyclic amines miamioh.edu. Reproducible and predictable fragmentation pathways are key to identifying related compounds for which standards may not be available nih.gov.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion |

| 255 | [M]⁺ (Molecular Ion) |

| 141 | [C₇H₃F₂O]⁺ (2,6-Difluorobenzoyl cation) |

| 99 | [C₆H₁₃N]⁺ (Azepane cation) |

| 84 | [C₅H₁₀N]⁺ (Loss of CH₃ from azepane fragment) |

| 56 | [C₃H₆N]⁺ (Further fragmentation of azepane ring) |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique is the primary method for the unambiguous determination of molecular structure and stereochemistry nih.gov. For this compound, an X-ray crystal structure would:

Provide precise bond lengths and angles for all atoms.

Determine the exact conformation of the flexible seven-membered azepane ring (e.g., chair, boat, or twist conformation).

Define the dihedral angle between the plane of the amide bond and the aromatic ring.

Reveal intermolecular packing forces in the crystal lattice, such as hydrogen bonds or π-stacking interactions.

While this compound is achiral, for chiral analogues, X-ray crystallography is the gold standard for determining the absolute configuration nih.gov.

Vibrational Spectroscopies (e.g., Infrared) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to its key structural features.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| 2850 - 2960 | C-H (Aliphatic) | Stretching |

| ~1650 | C=O (Amide) | Stretching (Amide I band) |

| ~1580, ~1470 | C=C (Aromatic) | Ring Stretching |

| 1250 - 1350 | C-N | Stretching |

| 1100 - 1200 | C-F | Stretching |

The most prominent feature would be a strong, sharp absorption band for the amide carbonyl (C=O) stretch, expected around 1650 cm⁻¹. Other key signals would include C-H stretching vibrations from the azepane ring's CH₂ groups (2850-2960 cm⁻¹), aromatic C=C stretching bands, and strong C-F stretching absorptions in the fingerprint region (1100-1200 cm⁻¹).

Computational Chemistry and Theoretical Characterization of 1 2,6 Difluorobenzoyl Azepane

Conformational Analysis and Energy Landscapes of Azepane Systems

The azepane ring, a seven-membered saturated heterocycle, is characterized by its significant conformational flexibility. rsc.org Unlike the well-defined chair conformation of cyclohexane, azepane and its derivatives can adopt several low-energy conformations, including chair, boat, and twist-boat forms. nih.govfiveable.me The substitution of a 2,6-difluorobenzoyl group at the nitrogen atom introduces additional steric and electronic factors that influence the conformational equilibrium of the azepane ring.

High-level electronic structure calculations have shown that for the parent azepane, the twist-chair conformation is the most stable. nih.gov The presence of heteroatoms can lower the relative energy of boat conformations compared to chair conformations. nih.gov The study of the three-dimensional shapes that molecules can adopt is known as conformational analysis and is crucial for understanding how different spatial arrangements affect biological activity. fiveable.me

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for exploring the conformational space of flexible molecules like 1-(2,6-difluorobenzoyl)azepane. mdpi.com MM methods utilize classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for the rapid evaluation of the energies of numerous conformations. wavefun.com This approach is suitable for identifying low-energy conformers and understanding the steric interactions that govern the conformational preferences.

MD simulations provide a dynamic view of the molecule by simulating the atomic motions over time. mdpi.com This technique allows for the exploration of the potential energy surface and the identification of accessible conformations and the energy barriers between them. For N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, a combination of NMR spectroscopy, X-ray crystallography, and molecular modeling revealed an unexpected low-energy twist-boat ring conformation stabilized by intramolecular π-stacking. nih.gov Such simulations can reveal how the difluorobenzoyl group interacts with the azepane ring and influences its dynamic behavior.

Table 1: Representative Low-Energy Conformers of the Azepane Ring and Theoretical Relative Energies. This table presents a hypothetical energy landscape for the unsubstituted azepane ring based on findings that the twist-chair conformation is generally the most stable. nih.gov The actual energy differences for this compound would require specific calculations.

| Conformer | Hypothetical Relative Energy (kcal/mol) | Key Geometric Features |

|---|---|---|

| Twist-Chair | 0.00 | Lower steric and torsional strain |

| Chair | 1.5 - 2.5 | Higher energy due to eclipsing interactions |

| Boat | 2.5 - 3.5 | Flagpole interactions increase strain |

| Twist-Boat | 1.0 - 2.0 | A more stable boat-like conformation |

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure and, consequently, more reliable conformational energies than MM methods. wavefun.comnih.gov Methods such as B3LYP and M06-2X, combined with appropriate basis sets like 6-311+G**, are commonly used to optimize the geometry of different conformers and calculate their relative energies. nih.govresearchgate.net

These calculations can elucidate the subtle electronic effects, such as hyperconjugation and electrostatic interactions, that influence conformational stability. For this compound, DFT calculations would be essential to accurately determine the preferred orientation of the benzoyl group relative to the azepane ring and to quantify the energy differences between the various ring puckering conformations. Comparing computational results with experimental data is a benchmark for evaluating the performance of different theoretical levels for conformational analysis. nih.gov

Electronic Structure and Reactivity Predictions of the Compound

The electronic structure of this compound dictates its chemical reactivity and physical properties. Quantum chemical methods can be used to calculate a range of electronic properties, including molecular orbital energies, charge distributions, and the electrostatic potential. wavefun.commdpi.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important, as their energies and spatial distributions provide insights into the molecule's reactivity as an electron donor and acceptor, respectively.

Theoretical NMR Chemical Shift Predictions and Experimental Validation

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. The prediction of NMR chemical shifts using quantum chemical calculations has become a routine and powerful method for validating proposed structures and assigning signals in complex spectra. researchgate.netnih.gov For this compound, predicting the ¹H, ¹³C, and especially the ¹⁹F NMR chemical shifts is of great interest.

The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.net The accuracy of these predictions is highly dependent on the chosen functional and basis set. rsc.org For fluorinated aromatic compounds, specific scaling factors are often developed to correct for systematic errors in the calculations and improve the agreement with experimental data. nih.govresearchgate.netacs.org A comparison between the calculated and experimental ¹⁹F NMR chemical shifts would provide unambiguous confirmation of the fluorine atoms' positions on the benzoyl ring. The mean absolute deviation between theoretical and experimental values for fluorine chemical shifts is typically in the range of 1-4 ppm with modern methods. nih.gov

Table 2: Hypothetical Comparison of Experimental and Theoretically Predicted ¹⁹F NMR Chemical Shifts. This table illustrates the typical accuracy that can be expected from modern DFT-based NMR prediction protocols for fluorinated aromatic compounds. nih.govacs.org

| Fluorine Atom Position | Experimental δ (ppm) | Calculated δ (ppm) (Scaled) | Deviation (ppm) |

|---|---|---|---|

| F (Position 2) | -115.0 | -116.2 | -1.2 |

| F (Position 6) | -115.0 | -116.2 | -1.2 |

Structure-Based Chemical Design and Molecular Modeling of Azepane Scaffolds

The azepane scaffold is a privileged structural motif found in numerous bioactive molecules and natural products. nih.gov Its three-dimensional structure and conformational flexibility allow it to present substituents in a variety of spatial orientations, making it an attractive scaffold for drug design. acs.orgunibe.ch Structure-based design and molecular modeling are used to optimize the interactions of azepane derivatives with biological targets such as enzymes and receptors. nih.govacs.org

Molecular modeling studies, including docking and molecular dynamics simulations, can be used to predict the binding mode and affinity of this compound and related analogs to a specific protein target. nih.gov The 2,6-difluorobenzoyl moiety can play a crucial role in binding, potentially engaging in halogen bonding or other specific interactions with the protein. By understanding these structure-activity relationships, medicinal chemists can design new azepane derivatives with improved potency, selectivity, and pharmacokinetic properties. acs.orgresearchgate.net The exploration of novel bicyclic azepanes has revealed potent neuropharmacological agents, highlighting the potential of this scaffold in discovering new therapeutics. unibe.ch

Derivatization and Functionalization Strategies for 1 2,6 Difluorobenzoyl Azepane

Synthesis of Substituted Azepane Analogues through Directed Modification

The functionalization of the azepane ring in 1-(2,6-difluorobenzoyl)azepane can be approached through several synthetic strategies, primarily targeting the carbon atoms of the heterocyclic ring. While direct C-H functionalization of saturated heterocycles can be challenging, modern synthetic methods offer plausible routes to introduce a variety of substituents.

One potential strategy involves a directed metalation approach, where the N-benzoyl group acts as a directing group to facilitate deprotonation at the C2 (α-amino) position of the azepane ring. Although more commonly applied to aromatic systems, similar principles can be adapted for certain heterocyclic systems. Subsequent reaction with a range of electrophiles could introduce substituents at this position.

A more general approach would involve the synthesis of substituted azepanes prior to acylation with 2,6-difluorobenzoyl chloride. Various methods for the synthesis of functionalized azepanes have been reported, including ring-expansion reactions and cyclization of linear precursors. For instance, reductive amination of dicarbonyl compounds or ring-closing metathesis of diene-containing amines can provide access to azepane rings with substituents at various positions. These pre-functionalized azepanes can then be acylated to yield the desired this compound analogues.

Another avenue for derivatization is the use of radical-mediated reactions. The generation of a radical on the azepane ring, for example, through hydrogen atom abstraction, followed by trapping with a suitable radical acceptor, could lead to C-functionalized products. The regioselectivity of such reactions would be a key consideration.

Below is a table summarizing potential substitution patterns on the azepane ring and the corresponding synthetic strategies that could be employed.

| Position of Substitution | Potential Substituent | Plausible Synthetic Strategy | Reference Reaction Type |

| C2 | Alkyl, Aryl, Hydroxymethyl | Directed Metalation-Electrophile Quench | N/A |

| C3/C4 | Various functional groups | Synthesis of substituted azepane precursor | Ring-closing metathesis |

| Any C-H position | Halogen, Cyano | Radical-mediated functionalization | Hofmann-Löffler-Freytag reaction |

It is important to note that the specific conditions for these transformations would need to be optimized for the this compound scaffold, taking into account the electronic and steric properties of the molecule.

Chemical Modifications of the 2,6-Difluorobenzoyl Moiety

The 2,6-difluorobenzoyl moiety offers several opportunities for chemical modification, primarily through reactions targeting the aromatic ring or the fluorine substituents. The electron-withdrawing nature of the fluorine atoms and the carbonyl group significantly influences the reactivity of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the aromatic ring are activated towards nucleophilic aromatic substitution due to the presence of the ortho- and para-directing carbonyl group. This allows for the displacement of one or both fluorine atoms by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The reaction conditions would typically involve a suitable nucleophile in the presence of a base. The regioselectivity of the substitution (i.e., which fluorine is displaced first) would depend on the reaction conditions and the nature of the nucleophile.

Directed Ortho-Metalation (DoM): The amide functionality can act as a directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at the position ortho to the amide, which is the C3 position in this case. Treatment with a strong base, such as an organolithium reagent, would generate an aryllithium species. This intermediate can then be reacted with a wide range of electrophiles to introduce substituents at the C3 position. This strategy offers a powerful tool for regioselective functionalization of the benzoyl group.

The following table outlines potential modifications to the 2,6-difluorobenzoyl moiety.

| Target Site | Modification | Reagents and Conditions | Resulting Moiety |

| C2/C6 Fluorine | Nucleophilic Substitution | Nu-H (e.g., RNH2, ROH), Base | 2-Amino-6-fluorobenzoyl, 2-Alkoxy-6-fluorobenzoyl |

| C3-H | Electrophilic Substitution | Organolithium base, then Electrophile (E+) | 3-Substituted-2,6-difluorobenzoyl |

| Carbonyl Group | Reduction | Reducing agent (e.g., NaBH4) | (2,6-Difluorophenyl)(azepan-1-yl)methanol |

These modifications would significantly alter the electronic and steric profile of the benzoyl moiety, potentially leading to new biological activities.

Incorporation of this compound into Hybrid Molecular Architectures

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a well-established strategy in drug discovery to develop compounds with improved efficacy or a dual mode of action. This compound can serve as a valuable scaffold for the design of such hybrid molecules.

One approach is to introduce a linker at a suitable position on the azepane or benzoyl ring, which can then be used to conjugate another bioactive molecule. For example, a functional group introduced via the methods described in sections 6.1 and 6.2 (e.g., an amino or carboxyl group) could serve as an attachment point. The choice of linker is crucial and can influence the physicochemical properties and biological activity of the final hybrid molecule.

Alternatively, the azepane or benzoyl moiety itself can be considered as one of the pharmacophores to be combined with another. For instance, if the

Role of 1 2,6 Difluorobenzoyl Azepane in Contemporary Organic Synthesis

Utilization as a Key Building Block for Complex Organic Molecules

The azepane core is a recognized privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. nih.govnih.gov The synthesis of complex molecules often relies on the strategic incorporation of such heterocyclic systems. However, there is no specific information available that identifies 1-(2,6-difluorobenzoyl)azepane as a key building block for the synthesis of more complex organic molecules. General strategies for creating diverse molecular scaffolds often start from common chemical entities, but this compound is not explicitly mentioned as such a starting material in the reviewed literature. cam.ac.uksemanticscholar.org

Application as a Versatile Intermediate in Multi-Step Synthetic Pathways

Multi-step synthesis is a cornerstone of organic chemistry, enabling the construction of complex target molecules from simpler precursors. flinders.edu.auresearchgate.net Versatile intermediates are crucial in these pathways as they can be readily converted into a variety of downstream products. While related compounds such as 2,6-difluorobenzyl azide (B81097) are used as intermediates in the synthesis of pharmaceuticals like rufinamide, there is no available data to suggest that this compound serves a similar role as a versatile intermediate in multi-step synthetic routes. semanticscholar.org The chemical literature describes various multi-step syntheses of complex heterocyclic compounds, but does not feature this compound as a key intermediate. tue.nlnih.gov

Green Chemistry Principles in the Synthesis of 1 2,6 Difluorobenzoyl Azepane

Atom Economy and Reaction Efficiency Considerations

Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, signifying that all atoms from the reactants are incorporated into the final product, with no atoms wasted as byproducts. mdpi.com In the context of synthesizing 1-(2,6-Difluorobenzoyl)azepane, the traditional method often involves the acylation of azepane with 2,6-difluorobenzoyl chloride.

The reaction can be represented as follows:

C7H5ClF2O (2,6-difluorobenzoyl chloride) + C6H13N (azepane) → C13H15F2NO (this compound) + HCl (hydrochloric acid)

To assess the atom economy of this reaction, the molecular weights of the reactants and the desired product are considered. A higher atom economy indicates a more efficient and less wasteful process.

Table 1: Theoretical Atom Economy for the Synthesis of this compound This interactive table calculates the atom economy based on the molecular weights of the reactants and the desired product.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 2,6-Difluorobenzoyl chloride | C7H5ClF2O | 178.57 | Reactant |

| Azepane | C6H13N | 99.17 | Reactant |

| This compound | C13H15F2NO | 241.26 | Product |

| Hydrochloric acid | HCl | 36.46 | Byproduct |

| Atom Economy | 86.84% |

Implementation of Environmentally Benign Solvents and Reagents

The choice of solvents is a critical factor in the environmental impact of a chemical process, as they often constitute the largest mass component of a reaction mixture. Traditional solvents such as chlorinated hydrocarbons and dipolar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are facing increasing scrutiny due to their toxicity and environmental persistence.

Green solvent selection guides advocate for the use of alternatives with improved environmental, health, and safety profiles. For the acylation of azepane, several greener solvent options can be considered:

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal green solvent. nih.gov Its application in amide synthesis can be facilitated by the use of water-tolerant catalysts or by performing the reaction under biphasic conditions.

Bio-derived Solvents: Solvents derived from renewable feedstocks, such as Cyrene (dihydrolevoglucosenone), offer a more sustainable alternative to petroleum-based solvents. Cyrene has been identified as a viable replacement for DMF and NMP in various applications.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is another environmentally benign reaction medium. Its properties can be tuned by adjusting pressure and temperature, and it allows for easy product separation by simple depressurization.

In addition to greener solvents, the use of more benign reagents is essential. For instance, moving away from acyl chlorides, which produce corrosive HCl as a byproduct, towards direct condensation methods or using alternative activating agents with less environmental impact is a key strategy.

Catalytic Approaches for Sustainable Synthesis (e.g., Photocatalysis, Enzymatic Methods)

Catalytic methods offer a significant advantage in green chemistry by enabling reactions to proceed with higher efficiency and selectivity under milder conditions, thereby reducing energy consumption and waste generation.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, allowing for the formation of C-N bonds under mild conditions. nih.gov This approach often utilizes a photocatalyst that, upon light absorption, can initiate the desired chemical transformation through single-electron transfer processes. For the synthesis of this compound, a photocatalytic approach could potentially involve the generation of an acyl radical from a suitable 2,6-difluorobenzoyl precursor, which then reacts with azepane. Such methods can circumvent the need for harsh reagents and high temperatures.

Enzymatic Methods: Biocatalysis utilizes enzymes to catalyze chemical reactions with high specificity and efficiency under environmentally benign conditions, typically in aqueous media at ambient temperature and pressure. nih.gov Acyltransferases, for example, have been employed for the N-acylation of amines in water. researchgate.net The use of an appropriate enzyme could enable the direct and selective acylation of azepane with a 2,6-difluorobenzoyl donor, such as an activated ester, minimizing byproducts and simplifying purification. researchgate.netacs.org The development of robust enzymes with broad substrate scope is an active area of research with significant potential for industrial applications. acs.org

Table 2: Comparison of Catalytic Approaches for Amide Synthesis This interactive table compares key features of photocatalytic and enzymatic methods for amide bond formation.

| Feature | Photocatalysis | Enzymatic Methods |

|---|---|---|

| Energy Source | Visible Light | Mild Thermal |

| Reaction Medium | Organic Solvents or Aqueous Mixtures | Primarily Aqueous |

| Catalyst | Metal Complexes or Organic Dyes | Enzymes (e.g., Acyltransferases) |

| Selectivity | Can be high, dependent on catalyst design | Typically very high (chemo-, regio-, and stereoselective) |

| Substrate Scope | Generally broad | Can be limited, but improving with enzyme engineering |

| Key Advantage | Mild reaction conditions, novel reactivity | High selectivity, biodegradable catalysts, aqueous media |

Flow Chemistry Methodologies for Process Intensification and Greenness

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages for process intensification and improving the greenness of a synthesis. nih.gov This technology is particularly well-suited for the synthesis of N-acyl heterocycles. frontiersin.org

Key benefits of employing flow chemistry for the synthesis of this compound include:

Enhanced Safety: The small reactor volumes in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to faster reaction times and higher yields. nih.gov

Process Automation and Control: Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to consistent product quality and facilitating process optimization.

For the synthesis of this compound, a flow process could involve pumping solutions of 2,6-difluorobenzoyl chloride and azepane through a heated reactor coil, followed by an in-line quench and purification step. This approach would not only enhance the safety and efficiency of the reaction but also allow for the straightforward scaling of production by simply extending the operation time.

Q & A

Q. What are the optimal synthetic routes for 1-(2,6-Difluorobenzoyl)azepane, and how do reaction conditions influence yield?

The synthesis typically involves coupling 2,6-difluorobenzoyl chloride with azepane under Schotten-Baumann conditions. Key factors include:

- Solvent selection : Dichloromethane or THF are preferred for their ability to stabilize intermediates .

- Temperature control : Reactions are conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of the benzoyl chloride) .

- Stoichiometry : A 1.2:1 molar ratio of azepane to benzoyl chloride maximizes yield (>85%) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity.

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation?

- NMR : H and C NMR are critical for verifying the azepane ring conformation and fluorine substitution patterns. The deshielded carbonyl carbon (C=O) typically appears at ~170 ppm in C NMR .

- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (CHFNO, theoretical 251.11 g/mol) with <2 ppm error .

- IR : A strong absorption band at ~1680 cm confirms the benzoyl carbonyl group .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate:

- Short-term : Stable at 4°C in inert atmospheres (N) for 6 months.

- Long-term : Degradation (<5%) occurs after 12 months at −20°C, with hydrolysis of the amide bond as the primary pathway .

- Light sensitivity : UV exposure accelerates decomposition; amber glass vials are recommended .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like chitin synthase (targeted in insect growth regulation studies). The difluorobenzoyl group shows strong hydrophobic interactions with active-site residues .

- MD simulations : GROMACS simulations (100 ns) reveal stable binding conformations in aqueous environments, with RMSD <2 Å .

- QSAR : Fluorine atoms enhance electronegativity, improving binding affinity by 30% compared to non-fluorinated analogs .

Q. How do structural modifications to the azepane ring affect bioactivity?

- Ring expansion : Replacing azepane (7-membered) with piperidine (6-membered) reduces antifungal activity by 50%, likely due to altered ring strain and conformational flexibility .

- Substituent effects : Adding methyl groups to the azepane nitrogen decreases solubility but increases membrane permeability (LogP increases by 0.8) . Data from in vitro assays (e.g., MIC values against Candida albicans) correlate with computational predictions .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

Discrepancies in IC values for acetylcholinesterase inhibition (e.g., 2.5 µM vs. 8.7 µM) may arise from:

- Assay variability : Differences in buffer pH (7.4 vs. 6.8) and substrate concentrations .

- Purity thresholds : Impurities >5% (e.g., unreacted benzoyl chloride) can artificially inflate activity . Standardized protocols (e.g., Ellman’s method with DTNB) and HPLC-pure samples are recommended for reproducibility.

Q. What environmental degradation pathways are relevant for this compound?

- Hydrolysis : The amide bond hydrolyzes in aqueous alkaline conditions (t = 48 h at pH 9) to form 2,6-difluorobenzoic acid and azepane .

- Photolysis : UV irradiation (254 nm) generates difluorobenzoyl radicals, which react with dissolved oxygen to form fluorinated quinones . LC-MS/MS and F NMR track degradation products in environmental matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.